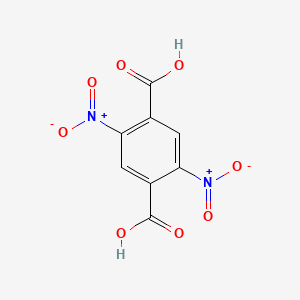
2,5-Dinitroterephthalic acid
概要
説明
2,5-Dinitroterephthalic acid is an organic compound with the molecular formula C8H4N2O8. It is a derivative of terephthalic acid, where two nitro groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry and materials science, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 2,5-Dinitroterephthalic acid can be synthesized through several methods. One common approach involves the nitration of terephthalic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain the compound in high purity .
化学反応の分析
Types of Reactions: 2,5-Dinitroterephthalic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 2,5-Diaminoterephthalic acid.
Substitution: Various substituted terephthalic acids depending on the nucleophile used.
科学的研究の応用
2,5-Dinitroterephthalic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other functionalized aromatic compounds.
Materials Science: It serves as a building block for the preparation of metal-organic frameworks (MOFs) and other advanced materials.
Biology and Medicine: Research is ongoing to explore its potential as a drug intermediate and its interactions with biological molecules.
作用機序
The mechanism by which 2,5-Dinitroterephthalic acid exerts its effects is primarily through its ability to undergo various chemical transformations. The nitro groups play a crucial role in these reactions, acting as electron-withdrawing groups that influence the reactivity of the benzene ring. This compound can interact with molecular targets through its functional groups, leading to the formation of new chemical bonds and the modification of existing structures .
類似化合物との比較
2,5-Diaminoterephthalic acid: A reduced form of 2,5-Dinitroterephthalic acid with amino groups instead of nitro groups.
2,5-Dihydroxyterephthalic acid: A compound with hydroxyl groups at the 2 and 5 positions.
Terephthalic acid: The parent compound without any nitro or other substituents.
Uniqueness: this compound is unique due to the presence of two nitro groups, which significantly alter its chemical reactivity compared to its analogs. These nitro groups make it a versatile intermediate for further chemical modifications and applications in various fields .
特性
IUPAC Name |
2,5-dinitroterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O8/c11-7(12)3-1-5(9(15)16)4(8(13)14)2-6(3)10(17)18/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFZXBPNVPXWAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570625 | |
| Record name | 2,5-Dinitrobenzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65109-45-7 | |
| Record name | 2,5-Dinitrobenzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















